molecular formula C19H19NO3 B11090526 Methanone, (5-hydroxy-4-dimethylaminomethyl-3-benzofuryl)(4-methylphenyl)-

Methanone, (5-hydroxy-4-dimethylaminomethyl-3-benzofuryl)(4-methylphenyl)-

Cat. No.: B11090526
M. Wt: 309.4 g/mol
InChI Key: OPNNDCHFXRXAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(DIMETHYLAMINO)METHYL]-3-(4-METHYLBENZOYL)-1-BENZOFURAN-5-OL is a complex organic compound with a unique structure that includes a benzofuran core, a dimethylamino group, and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(DIMETHYLAMINO)METHYL]-3-(4-METHYLBENZOYL)-1-BENZOFURAN-5-OL typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the condensation of 2-hydroxybenzaldehyde with an appropriate acetophenone derivative under acidic conditions to form the benzofuran ring. The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more environmentally friendly solvents and catalysts to reduce waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(DIMETHYLAMINO)METHYL]-3-(4-METHYLBENZOYL)-1-BENZOFURAN-5-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(DIMETHYLAMINO)METHYL]-3-(4-METHYLBENZOYL)-1-BENZOFURAN-5-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(DIMETHYLAMINO)METHYL]-3-(4-METHYLBENZOYL)-1-BENZOFURAN-5-OL involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(DIMETHYLAMINO)METHYL]-3-(4-METHYLBENZOYL)-1-BENZOFURAN-5-OL is unique due to its combination of a benzofuran core with a dimethylamino group and a methylbenzoyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

[4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C19H19NO3/c1-12-4-6-13(7-5-12)19(22)15-11-23-17-9-8-16(21)14(18(15)17)10-20(2)3/h4-9,11,21H,10H2,1-3H3

InChI Key

OPNNDCHFXRXAHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN(C)C

Origin of Product

United States

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